N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide
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Description
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide is a useful research compound. Its molecular formula is C16H22ClN3O6S and its molecular weight is 419.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide is related to research in organic chemistry focusing on the synthesis and characterization of compounds with specific functional groups that provide unique chemical behaviors. For instance, studies on N-Sulfonylcarboxamides demonstrate their role as directing groups for C–H activation and as internal oxidants in ruthenium-catalyzed annulation reactions, leading to the formation of isoquinolones. This highlights the potential of similar compounds in facilitating complex organic reactions (Petrova, Rasina, & Jirgensons, 2017).
Antimicrobial and Anticancer Research
Compounds structurally related to this compound have been explored for their antimicrobial properties. For example, derivatives of N-sulfonylcarboxamide have shown potential as antimicrobial agents against various bacterial and fungal strains (Desai, Dodiya, & Shihora, 2011). Additionally, certain derivatives exhibit pro-apoptotic activity and anticancer properties, suggesting their utility in the development of novel anticancer therapeutics (Yılmaz et al., 2015).
Material Science Applications
Research in material science has investigated the incorporation of sulfone groups, similar to those found in this compound, into polymers for enhanced solubility, processability, and thermal properties. These properties are crucial for developing high-performance polymeric materials for various industrial applications (Sheng et al., 2010).
Properties
IUPAC Name |
N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O6S/c17-12-3-5-13(6-4-12)27(24,25)20-8-2-10-26-14(20)11-19-16(23)15(22)18-7-1-9-21/h3-6,14,21H,1-2,7-11H2,(H,18,22)(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZRWTMUZJMMLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCCCO)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.